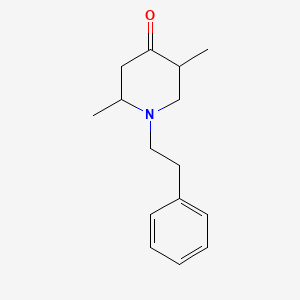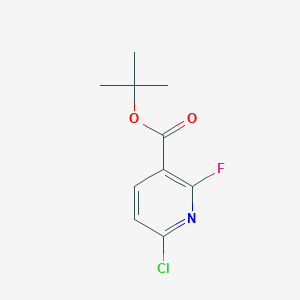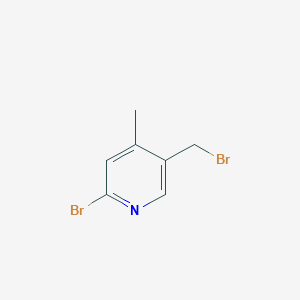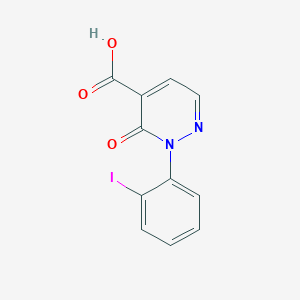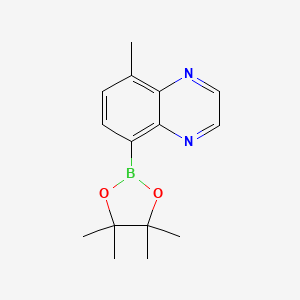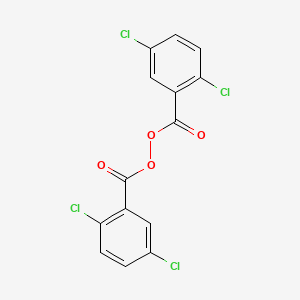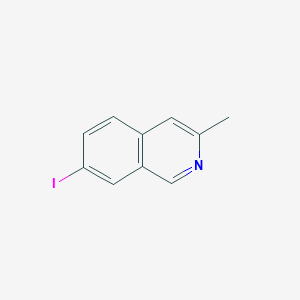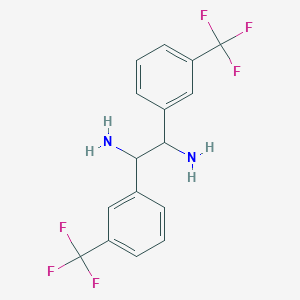
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with the amine groups of the chiral diamine precursor under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce more reduced amine derivatives.
科学研究应用
Chemistry
In organic synthesis, (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can be used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through stereospecific interactions.
相似化合物的比较
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Uniqueness
The presence of trifluoromethyl groups in (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can enhance its reactivity and selectivity in various chemical and biological applications.
属性
分子式 |
C16H14F6N2 |
|---|---|
分子量 |
348.29 g/mol |
IUPAC 名称 |
1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-3-9(7-11)13(23)14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8,13-14H,23-24H2 |
InChI 键 |
POCXSZQENPZZJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



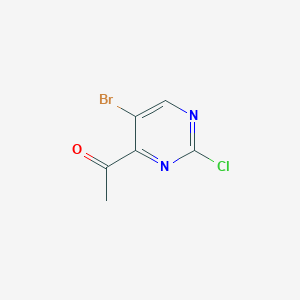

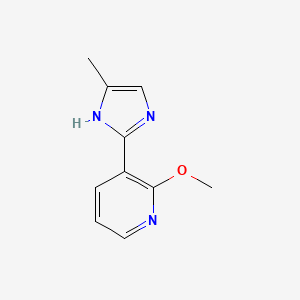
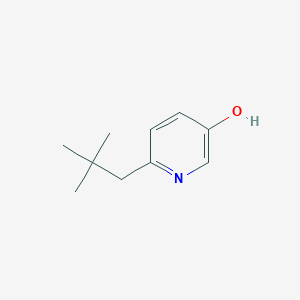
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
